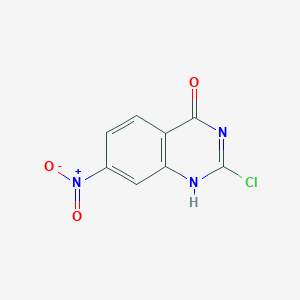
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine, commonly known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
DCNP inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. By inhibiting CK2, DCNP can affect cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
DCNP has been shown to have various biochemical and physiological effects, depending on the cell type and the concentration used. It can induce cell cycle arrest and apoptosis in cancer cells, and protect neurons from oxidative stress and apoptosis. DCNP has also been shown to inhibit bacterial virulence by reducing biofilm formation and bacterial motility.
Avantages Et Limitations Des Expériences En Laboratoire
DCNP is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, DCNP has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage. Additionally, DCNP may have off-target effects on other kinases, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the research on DCNP. First, the development of more specific and less toxic inhibitors of CK2 is needed to overcome the limitations of DCNP. Second, the role of CK2 in various diseases, including cancer and neurodegenerative diseases, needs to be further investigated using DCNP and other CK2 inhibitors. Third, the potential use of DCNP as an inhibitor of bacterial virulence needs to be explored further, as it may provide a new approach for the treatment of bacterial infections. Finally, the development of new methods for the synthesis and purification of DCNP can improve its availability and reduce its cost.
Méthodes De Synthèse
DCNP can be synthesized by reacting 4,5-dichloro-2-nitroaniline with 2-chloro-5-aminopyridine in the presence of a palladium catalyst. The reaction yields DCNP as a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
DCNP has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. DCNP has also been shown to have neuroprotective effects by inhibiting the aggregation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. Additionally, DCNP has been used as an inhibitor of bacterial virulence, by targeting the bacterial protein kinase PknB.
Propriétés
Numéro CAS |
18018-23-0 |
|---|---|
Nom du produit |
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine |
Formule moléculaire |
C11H7Cl2N3O2 |
Poids moléculaire |
284.09 g/mol |
Nom IUPAC |
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-7-5-9(10(16(17)18)6-8(7)13)15-11-3-1-2-4-14-11/h1-6H,(H,14,15) |
Clé InChI |
NDSPRNPVEHCWBP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Synonymes |
N2-(4,5-DICHLORO-2-NITROPHENYL)PYRIDIN-2-AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



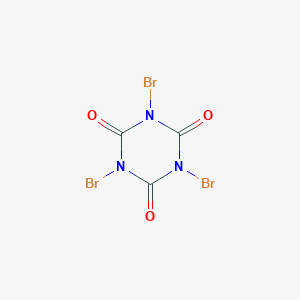
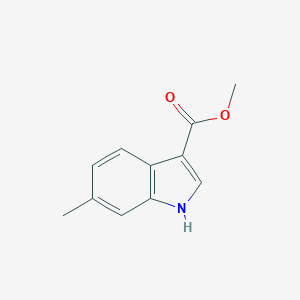

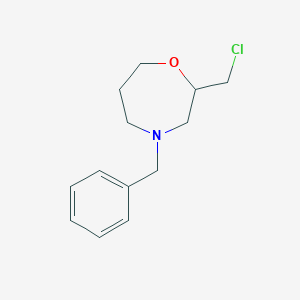
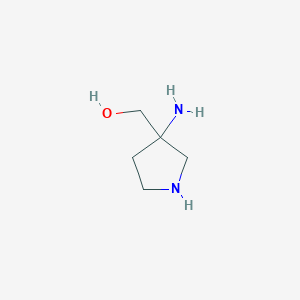
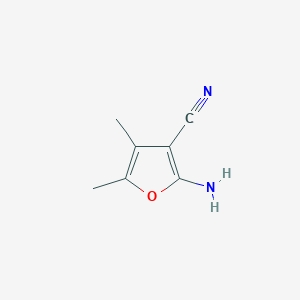
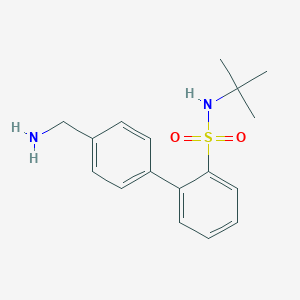
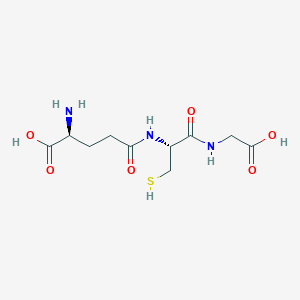


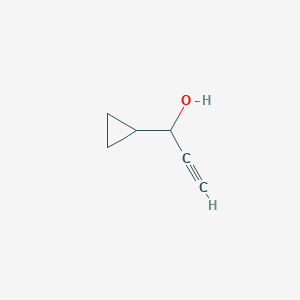
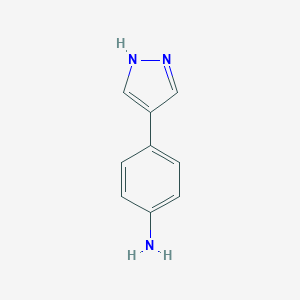
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
